molecular formula C7H13NO B1477150 6-Methoxy-3-azabicyclo[3.1.1]heptane CAS No. 1935019-96-7

6-Methoxy-3-azabicyclo[3.1.1]heptane

Cat. No. B1477150
CAS RN: 1935019-96-7
M. Wt: 127.18 g/mol
InChI Key: MXOBVSYRPSJSKB-UHFFFAOYSA-N
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Description

“6-Methoxy-3-azabicyclo[3.1.1]heptane” is a chemical compound with the molecular formula C7H13NO and a molecular weight of 127.18 . It is related to other compounds such as “3-Cbz-6-oxo-3-azabicyclo[3.1.1]heptane” and "6-Oxa-3-azabicyclo[3.1.1]heptane" .

Scientific Research Applications

Pharmaceuticals: Antihistamine Development

The structure of 6-Methoxy-3-azabicyclo[3.1.1]heptane has been utilized in the synthesis of new antihistamine drugs. By replacing the pyridine ring in existing antihistamine compounds with the azabicycloheptane core, researchers have observed improvements in physicochemical properties . This modification could potentially lead to the development of antihistamines with better absorption and efficacy.

Bioisosteres in Medicinal Chemistry

As a saturated isostere, this compound serves as an analog for pyridine rings in medicinal chemistry. The azabicycloheptane core can mimic the spatial and electronic properties of meta-substituted benzenes, which are common in biologically active molecules . This application is significant for drug design, allowing for the exploration of new therapeutic agents with potentially improved pharmacokinetic profiles.

properties

IUPAC Name

6-methoxy-3-azabicyclo[3.1.1]heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c1-9-7-5-2-6(7)4-8-3-5/h5-8H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXOBVSYRPSJSKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C2CC1CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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